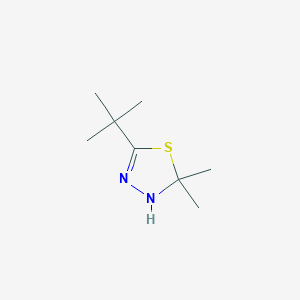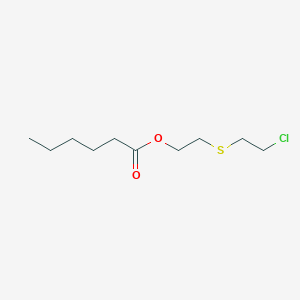![molecular formula C7H11Cu B14368028 Copper(1+) bicyclo[2.2.1]heptan-1-ide CAS No. 91153-13-8](/img/structure/B14368028.png)
Copper(1+) bicyclo[2.2.1]heptan-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+) bicyclo[221]heptan-1-ide is a chemical compound that features a copper ion in the +1 oxidation state coordinated to a bicyclo[221]heptane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+) bicyclo[2.2.1]heptan-1-ide typically involves the reaction of a copper(I) salt with a bicyclo[2.2.1]heptane derivative. One common method is the reaction of copper(I) chloride with bicyclo[2.2.1]heptane-1-carboxylate under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+) bicyclo[2.2.1]heptan-1-ide can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the bicyclo[2.2.1]heptane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using ligands with higher binding affinity to copper(I).
Major Products Formed
Oxidation: Copper(II) complexes or copper(II) oxide.
Reduction: Metallic copper.
Substitution: New copper(I) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(1+) bicyclo[2.2.1]heptan-1-ide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic and catalytic properties.
Wirkmechanismus
The mechanism by which Copper(1+) bicyclo[2.2.1]heptan-1-ide exerts its effects involves the coordination of the copper(I) ion to the bicyclo[2.2.1]heptane ligand. This coordination can influence the reactivity of the copper(I) ion, making it more or less reactive depending on the nature of the ligand. The molecular targets and pathways involved are primarily related to the copper(I) ion’s ability to participate in redox reactions and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(1+) bicyclo[2.2.1]heptane-1-carboxylate
- Copper(1+) bicyclo[2.2.1]heptane-1-amine
Uniqueness
Copper(1+) bicyclo[221]heptan-1-ide is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
91153-13-8 |
|---|---|
Molekularformel |
C7H11Cu |
Molekulargewicht |
158.71 g/mol |
InChI |
InChI=1S/C7H11.Cu/c1-2-7-4-3-6(1)5-7;/h6H,1-5H2;/q-1;+1 |
InChI-Schlüssel |
CMVHMEOPNSBGRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[C-]2CCC1C2.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


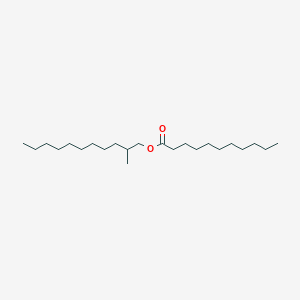
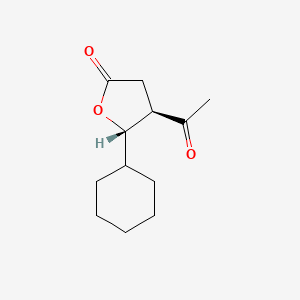


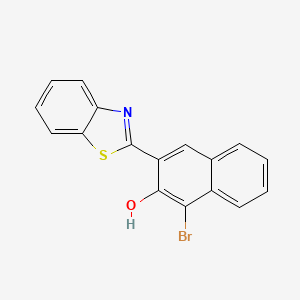
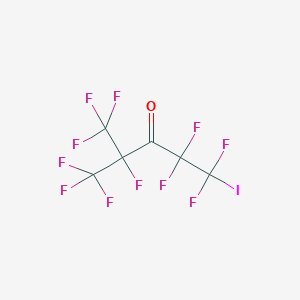
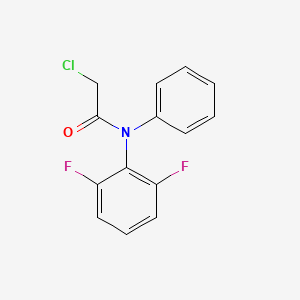
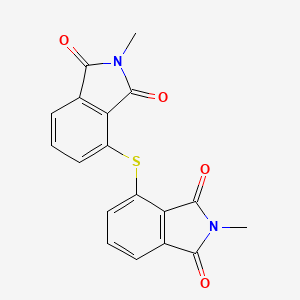
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)


